molecular formula C26H45N3O6S B567878 (1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1229337-32-9

(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B567878
CAS No.: 1229337-32-9
M. Wt: 527.721
InChI Key: MNCDHDPDNUSTLV-CADBVGFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful research compound. Its molecular formula is C26H45N3O6S and its molecular weight is 527.721. The purity is usually 95%.
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Scientific Research Applications

Catalytic Oxidation and Chemical Synthesis Cyclohexene and its derivatives are crucial in the chemical industry, serving as intermediates in various synthesis processes. Controlled oxidation reactions of cyclohexene, for example, can yield valuable products for academic and industrial applications. Research on selective oxidation of cyclohexene highlights the importance of developing synthetic routes that can selectively afford targeted products, indicating the potential involvement of complex molecules like the one in catalytic processes or as intermediates in chemical synthesis (Cao et al., 2018).

Biocatalysis and Enzymatic Inhibition In the realm of biocatalysis, carboxylic acids and their derivatives play significant roles as substrates or inhibitors. Understanding the inhibition mechanisms of carboxylic acids on microbial enzymes is critical for metabolic engineering, suggesting the molecule could be explored for its effects on enzymatic activities or microbial growth in biotechnological applications (Jarboe et al., 2013).

Solvent Interactions and Phase Behavior The interaction of organic solvents with various compounds is fundamental to separation technologies and chemical synthesis. The study of activity coefficients at infinite dilution, for instance, provides insights into solvent-solute interactions, which are critical for understanding the solubility and separation of compounds in mixtures. This research can inform the selection of solvents for extracting or purifying complex molecules, including the compound of interest (Domańska et al., 2016).

Potential in Drug Discovery and Development Glycyrrhetinic acid and its derivatives have been explored for their anticancer properties, serving as a scaffold for the development of new therapeutic agents. This indicates the potential for complex molecules, like the one discussed, to serve as lead compounds in drug discovery, particularly in the design of inhibitors targeting specific enzymatic pathways or molecular interactions (Hussain et al., 2021).

Properties

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O6S/c1-23(2,3)19(20(30)29-14-16-17(25(16,7)8)18(29)21(31)32)27-22(33)28-26(12-10-9-11-13-26)15-36(34,35)24(4,5)6/h16-19H,9-15H2,1-8H3,(H,31,32)(H2,27,28,33)/t16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCDHDPDNUSTLV-CADBVGFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC3(CCCCC3)CS(=O)(=O)C(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC3(CCCCC3)CS(=O)(=O)C(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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